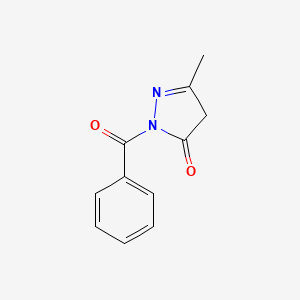![molecular formula C23H16N2 B12918153 2,3-Diphenylimidazo[2,1-A]isoquinoline CAS No. 58582-13-1](/img/structure/B12918153.png)
2,3-Diphenylimidazo[2,1-A]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylimidazo[2,1-A]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Diphenylimidazo[2,1-A]isoquinoline involves the α-arylation of malononitrile with 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole. This reaction is catalyzed by copper(I) iodide (CuI) and L-proline in the presence of cesium carbonate (Cs2CO3). The reaction proceeds through a nucleophilic addition and dehydration process to yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenylimidazo[2,1-A]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Diphenylimidazo[2,1-A]isoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diphenylimidazo[1,2-A]pyridine
- 2,3-Diphenylimidazo[2,1-B]benzothiazole
- 2,3-Diphenylimidazo[2,1-C]quinoline
Uniqueness
2,3-Diphenylimidazo[2,1-A]isoquinoline is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects .
Propriétés
Numéro CAS |
58582-13-1 |
|---|---|
Formule moléculaire |
C23H16N2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,3-diphenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C23H16N2/c1-3-10-18(11-4-1)21-22(19-12-5-2-6-13-19)25-16-15-17-9-7-8-14-20(17)23(25)24-21/h1-16H |
Clé InChI |
INKDOSXUCNTSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



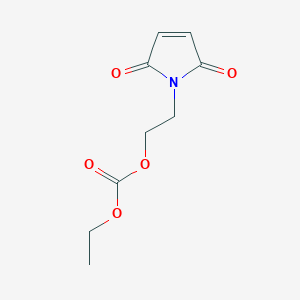
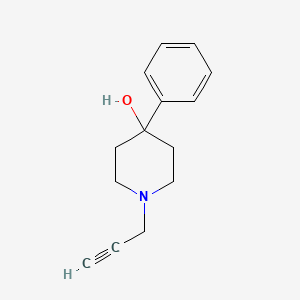
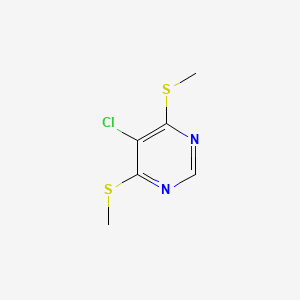
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)

![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)
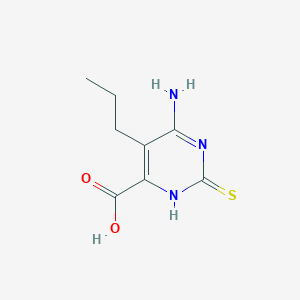
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)

